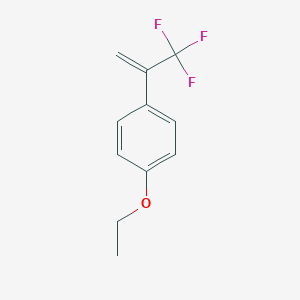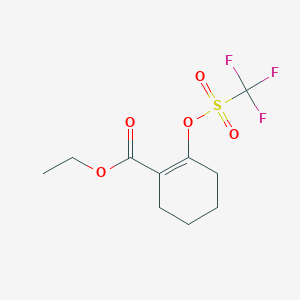
2-(3-Pentadecylphenoxy)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide is a chemical compound with the molecular formula C24H42N2O2 It is known for its unique structure, which includes a hydrazide group attached to a propanoic acid backbone, and a long alkyl chain attached to a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide typically involves the reaction of 3-pentadecylphenol with propanoic acid hydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction conditions may include:
Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Solvent: Common solvents used in the reaction include ethanol or methanol, which help dissolve the reactants and facilitate the reaction.
Catalyst: Acidic or basic catalysts may be used to accelerate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups, such as amines.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The long alkyl chain and phenoxy group may also play a role in its biological activity by interacting with cell membranes and other structures.
Comparación Con Compuestos Similares
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide can be compared with other similar compounds, such as:
Propanoic acid hydrazide: A simpler compound with a similar hydrazide group but lacking the phenoxy and alkyl chain.
3-pentadecylphenol: A compound with a similar phenoxy and alkyl chain but lacking the hydrazide group.
Hydrazones: Compounds with a similar hydrazide group but different substituents on the phenoxy group.
The uniqueness of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide lies in its combination of a hydrazide group with a long alkyl chain and phenoxy group, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
111254-06-9 |
|---|---|
Fórmula molecular |
C24H42N2O2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-(3-pentadecylphenoxy)propanehydrazide |
InChI |
InChI=1S/C24H42N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)28-21(2)24(27)26-25/h16,18-21H,3-15,17,25H2,1-2H3,(H,26,27) |
Clave InChI |
JMYGTOJHCGQUQQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)NN |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)NN |
Sinónimos |
2-(3-pentadecylphenoxy)propanehydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)







![6-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B40517.png)
